1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione
Overview
Description
“1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione” is a complex organic compound. It’s a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . Quinoline is a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions. For instance, a method has been devised to synthesize 1-(phenylsulfanyl/phenoxy)-3H-naphtho[1,2,3-de]quinoline-2,7-dione analogs in high yield for the first time by condensation of 2-bromo-N-(9,10-dixo-dihydro-anthracen-1-yl)-acetamide with benzenethiol/phenol using potassium carbonate .Molecular Structure Analysis
Quinoline, the parent structure of the compound , has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline, the base structure of the compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
Quinoline is a weak tertiary base that forms salts with acids and exhibits reactions similar to benzene and pyridine . It has a molecular formula of C9H7N .Scientific Research Applications
Antitumor Applications
1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione and its derivatives have been explored for their potential as antitumor agents. A study by Antonini et al. (2004) synthesized a series of these compounds, finding them to be effective DNA-binding agents with cytotoxic properties against various tumor cell lines, including human colon adenocarcinoma and ovarian carcinoma (Antonini, Polucci, Magnano, Sparapani, & Martinelli, 2004).
Luminescent Properties
The luminescent properties of derivatives of 1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione have been investigated for potential use in electroluminescent media. Tu et al. (2009) synthesized naphtho[2,3-f]quinoline derivatives, noting their good luminescent properties in ethanol solution, indicating potential use in organic electroluminescent devices (Tu, Wu, Yan, Hao, Zhang, Cao, Han, Jiang, Shi, Xia, & Zhou, 2009).
Synthesis Methods
The synthesis of 1-(phenylsulfanyl/phenoxy)-3H-naptho[1,2,3-de]quinoline-2,7-diones has been detailed by Etukala and Yadav (2008). They described a method to synthesize these analogs in high yield, which is significant for facilitating further research andapplication of these compounds (Etukala & Yadav, 2008).
Inhibitors of Apoptosis Signal-Regulating Kinase 1
Volynets et al. (2011) identified 3H-naphtho[1,2,3-de]quinoline-2,7-diones as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), an important target for treating cardiac and neurodegenerative disorders. They found that these compounds, specifically NQDI-1, exhibited strong specific inhibitory activity toward ASK1, highlighting their potential in developing clinical agents for these disorders (Volynets, Chekanov, Synyugin, Golub, Kukharenko, Bdzhola, & Yarmoluk, 2011).
Near Infrared Absorbing Metal Complex Dyes
Yoshida et al. (1990) explored the synthesis and metallochromic properties of 2-(Dimethylamino)naphtho {[1,2-g] and [2,1-g]} quinoline-7,12-diones. They found that these compounds exhibit different metallochromic behaviors, with one of the isomers showing drastic spectral changes and intense absorption in the near-infrared region. This suggests their application in developing new near-infrared absorbing metal complex dyes (Yoshida, Koujiri, Sakamoto, & Kubo, 1990).
Cytotoxic Activity
Research by Deady et al. (2003) involved synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to 1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione. They tested these derivatives for cytotoxic activity against various cancer cell lines, finding some compounds with potent cytotoxic effects (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Future Directions
The unique biological activity of quinoline derivatives has made these compounds privileged targets in recent medicinal studies . Therefore, further investigation into the synthesis and biological activities of “1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione” and similar compounds could yield promising results.
properties
IUPAC Name |
16-(2-phenylethylamino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23-17-10-5-4-9-16(17)21-20-18(23)11-6-12-19(20)26-24(28)22(21)25-14-13-15-7-2-1-3-8-15/h1-12,25H,13-14H2,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASCINRGTHLHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360120 | |
Record name | BAS 05532738 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenethylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
CAS RN |
376382-11-5 | |
Record name | BAS 05532738 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenethylamino-3H-naphtho[1,2,3-de]quinoline-2,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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